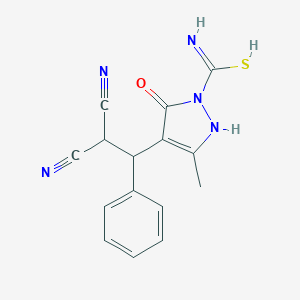![molecular formula C32H28Cl2N4O4 B323805 N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide: is a synthetic organic compound characterized by the presence of two 3-chlorophenyl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide typically involves the reaction of hexanediamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanediamine+2(3-chlorophenyl isocyanate)→N,N’-bis3-[(3-chlorophenyl)carbamoyl]phenylhexanediamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mécanisme D'action
The mechanism of action of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N,N’-bis{3-[(4-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(2-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(3-bromophenyl)carbamoyl]phenyl}hexanediamide
Comparison: Compared to its analogs, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide exhibits unique properties due to the presence of the 3-chlorophenyl groups. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C32H28Cl2N4O4 |
|---|---|
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
N,N//'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C32H28Cl2N4O4/c33-23-9-5-13-27(19-23)37-31(41)21-7-3-11-25(17-21)35-29(39)15-1-2-16-30(40)36-26-12-4-8-22(18-26)32(42)38-28-14-6-10-24(34)20-28/h3-14,17-20H,1-2,15-16H2,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
Clé InChI |
YOUUWNPXZZMAHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B323722.png)

![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323727.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323729.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323730.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)



![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)

